REACTION_SMILES
|
[C:19]([CH3:20])([CH3:21])([CH3:22])[OH:23].[CH3:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl:1][c:2]1[cH:3][c:4]([N:9]=[C:10]=[O:11])[cH:5][c:6]([Cl:8])[cH:7]1>>[Cl:1][c:2]1[cH:3][c:4]([NH:9][C:10](=[O:11])[O:23][C:19]([CH3:20])([CH3:21])[CH3:22])[cH:5][c:6]([Cl:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=Nc1cc(Cl)cc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)Nc1cc(Cl)cc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |